molecular formula NiSi2 B1143461 Nickel silicide (NiSi2) CAS No. 12201-89-7

Nickel silicide (NiSi2)

Cat. No. B1143461
CAS RN: 12201-89-7
M. Wt: 114.86
InChI Key:
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Description

Nickel silicide is an intermetallic compound formed out of nickel and silicon . It is of importance in the area of microelectronics .


Synthesis Analysis

Nickel silicide can be synthesized using various methods. For instance, ultrathin nickel silicides can be characterized using 3D medium-energy ion scattering . The transition process is significantly different for samples with initial Ni thickness of 3 nm . Another method involves microwave-annealed silicidation . Nickel disilicide (NiSi2) has been prepared on (100) and (111) n-Si by rapid thermal annealing . The synthesis of nickel silicide thin films via a vapor–solid reaction has been studied by exposing thin (10 nm) Ni films to silane (SiH4) .


Molecular Structure Analysis

The molecular structure of nickel silicide can be characterized using 3D medium-energy ion scattering . The Ni films transform from an as-deposited disordered layer to an epitaxial silicide layer at the temperature of 290°C, significantly lower than previously reported .


Physical And Chemical Properties Analysis

Nickel silicides are generally chemically and thermally stable . They have low electrical resistivity; with NiSi 10.5–18 μΩ·cm, Ni2Si 24–30 μΩ·cm, NiSi2 34–50 μΩ·cm; nickel-rich silicides have higher resistivity rising to 90–150 μΩ·cm in Ni31Si12 .

Scientific Research Applications

  • Electrodes in CMOS Devices : NiSi2 is utilized in forming the electrodes of gates, sources, and drains in advanced complementary metal-oxide-semiconductor field-effect transistors (CMOSs). However, controlling its formation is critical to prevent high resistance and n/p junction leaks in devices (Futase et al., 2011).

  • Thermal Stability in Nanoscale Devices : The formation of low-resistivity NiSi2 by atomic layer deposition (ALD) and its increased temperature stability is significant for fabricating advanced devices like nanoscale CMOS or 3-D MOS devices (Do et al., 2006).

  • Flexible Silicon Devices : Direct epitaxial growth of NiSi2 thin film by sputter deposition on flexible Hastelloy tapes demonstrates potential in manufacturing low-cost, high-performance flexible electronics (Li et al., 2019).

  • Microsystem Devices : NiSi2 exhibits suitable mechanical properties and resistance to etchants, making it highly suitable for microsystem fabrication. Conditions for its formation by vacuum annealing thin nickel films on silicon substrates have been investigated (Bhaskaran et al., 2007).

  • Dye-Sensitized Solar Cells (DSSC) : NiSi2 has been explored as a counter electrode material in DSSC devices, showing potential to replace the conventional Pt catalytic layer with further optimization (Song et al., 2016).

  • Nanowire-Based Electronic Devices : NiSi2 nanowires, due to their low resistivity, are promising for interconnection and gate materials in one-dimensional nanoelectronic devices (Jiang et al., 2009).

Future Directions

Nickel silicides have been decisive compounds for the development of high-performance electronic devices . These materials enable low contact resistance between the devices and the interconnects, hence providing manifold benefits, such as higher drive current, lower power consumption, and improved reliability . Nickel monosilicide (NiSi) has proven to be a contact material of high technological interest and has been used in the 45 nm and the 32 nm transistors because it features one of the lowest resistivity of all silicides .

properties

IUPAC Name

nickel(2+);silicon(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ni.2Si/q+2;2*+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTYGNUPYSXKGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Si+4].[Si+4].[Ni+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

NiSi2+10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401014290
Record name Nickel silicide (NiSi2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401014290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nickel silicide (NiSi2)

CAS RN

12201-89-7
Record name Nickel silicide (NiSi2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nickel silicide (NiSi2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401014290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nickel disilicide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.151
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
70
Citations
KN Tu, EI Alessandrini, WK Chu… - Japanese Journal of …, 1974 - iopscience.iop.org
The formation of structures of nickel silicides on Si have been studied by the use of glancing angle X-ray diffraction, MeV 4 He+ backscattering, reflection electron diffraction and replica …
Number of citations: 134 iopscience.iop.org
WS Yang, F Jona, PM Marcus - Physical Review B, 1983 - APS
… Nickel silicide NiSi2 is one of four silicides (Ni, Co, Pd, and Pt) that is known to formepitaxially on silicon. It crystallizes in the cubic CaF2 structure with lattice parameter ati ——5.A (as …
Number of citations: 64 journals.aps.org
A Singh - Microelectronics Journal, 1986 - Elsevier
Nickel silicide formation by reaction of tunsten filament evaporated nickel film with silicon substrate in flowing commercial nitrogen at temperatures in the range of 400 to 900C has been …
Number of citations: 4 www.sciencedirect.com
J Shanmugam, J Zhu, Y Xu, WP Kirk… - IEEE transactions on …, 2006 - ieeexplore.ieee.org
High-resistance phases of Ni-rich Ni silicide are formed on Si(100) below 400/spl deg/C, while high-resistance phases of Si-rich Ni silicide are formed above 600/spl deg/C. The desired …
Number of citations: 9 ieeexplore.ieee.org
L Geng, B Magyari-Kope, Z Zhang… - IEEE electron device …, 2008 - ieeexplore.ieee.org
The mechanism of Schottky-barrier height (SBH) tuning by yttrium (Y) segregated at nickel silicide (NiSi 2 )/silicon interface is investigated based on first-principle calculations. SBH …
Number of citations: 14 ieeexplore.ieee.org
X Portier, R Rizk, G Nouet, G Allais - Philosophical Magazine A, 1995 - Taylor & Francis
High-resolution electron microscopy observations have been performed on nickel silicide (Nisi 2 ) precipitates in the ∑ = 25 grain boundary area of silicon bicrystal. The two orientation …
Number of citations: 11 www.tandfonline.com
MA Mohiddon, MG Krishna - Electronic Materials Letters, 2014 - Springer
The diffusion of nickel into amorphous Si (a-Si) thin films and the growth of different nickel silicides is reported. a-Si and Ni films were deposited on Borosilicate Glass substrates and …
Number of citations: 7 link.springer.com
G Hui, Z Yi-Men, Q Da-Yong, S Lei, Z Yu-Ming - Chinese Physics, 2007 - iopscience.iop.org
This paper reports that the nickel silicide ohmic contacts to n-type 6H-SiC have been fabricated. Transfer length method test patterns with NiSi/SiC and NiSi 2/SiC structure are formed …
Number of citations: 23 iopscience.iop.org
PK Sinha, WS Glaunsinger - Journal of Materials Research, 1990 - cambridge.org
The internal gettering of nickel in (100) silicon wafers implanted with 2.5 ⊠ 1015 argon-ions/cm2 at 280 keV has been studied by electron microscopy. Nickel deposited on the back …
Number of citations: 11 www.cambridge.org
JA Schmidt, N Budini, RD Arce… - physica status solidi …, 2010 - Wiley Online Library
… The process evolves through the formation of the nickel silicide NiSi2, which has a lattice constant very similar to that of c-Si and acts as a nucleation centre. As a result of this thermal …
Number of citations: 4 onlinelibrary.wiley.com

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